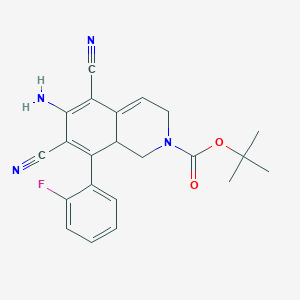
tert-butyl 6-amino-5,7-dicyano-8-(2-fluorophenyl)-3,8a-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an amino acid or its derivative reacts with an aldehyde or ketone.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the Dicyano Groups: This can be done through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Attachment of the Tert-Butyl Group: This step may involve alkylation using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for drug development.
Industry: Possible applications in materials science and the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 6-AMINO-5,7-DICYANO-8-(2-FLUOROPHENYL)-3,8A-DIHYDRO-2(1H)-ISOQUINOLINECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with different chemical properties.
Fluoroquinolines: Compounds with fluorine substituents that may have similar properties.
Propiedades
Fórmula molecular |
C22H21FN4O2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-5,7-dicyano-8-(2-fluorophenyl)-3,8a-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C22H21FN4O2/c1-22(2,3)29-21(28)27-9-8-13-15(10-24)20(26)16(11-25)19(17(13)12-27)14-6-4-5-7-18(14)23/h4-8,17H,9,12,26H2,1-3H3 |
Clave InChI |
RNLCRKFIXFLIQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC=C2C(C1)C(=C(C(=C2C#N)N)C#N)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)

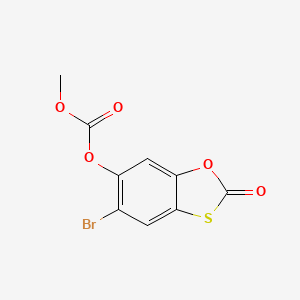
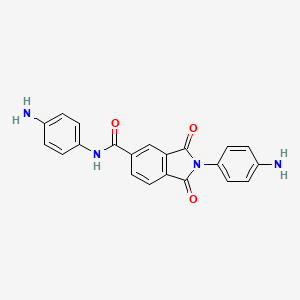
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950184.png)
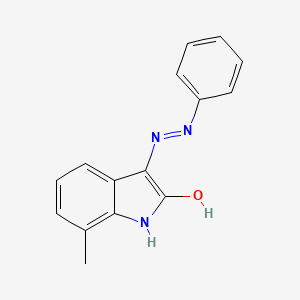
![(4-hydroxyphenyl)[5-hydroxy-3-tetradecyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14950192.png)
![6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950200.png)
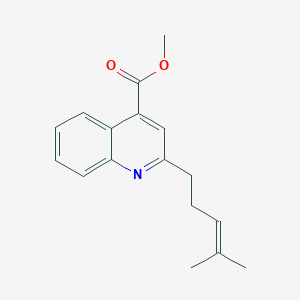
![(2Z)-2-(4-Fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14950207.png)
![Ethyl 3-[(E)-2-(2-chlorophenyl)hydrazono]-2-methyl-4,5-dioxo-1-phenyl-2-pyrrolidinecarboxylate](/img/structure/B14950220.png)
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)
